BR351 precursor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

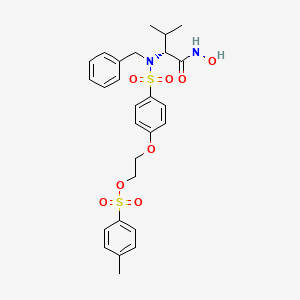

C27H32N2O8S2 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

2-[4-[benzyl-[(2R)-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]sulfamoyl]phenoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C27H32N2O8S2/c1-20(2)26(27(30)28-31)29(19-22-7-5-4-6-8-22)38(32,33)24-15-11-23(12-16-24)36-17-18-37-39(34,35)25-13-9-21(3)10-14-25/h4-16,20,26,31H,17-19H2,1-3H3,(H,28,30)/t26-/m1/s1 |

InChI Key |

IBVQTYQWCWLOAY-AREMUKBSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)[C@H](C(C)C)C(=O)NO |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(C(C)C)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Synthesis Pathway of BR351

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a potent, brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), particularly showing favorable affinities for MMP-2 and MMP-9.[1] It has been investigated as a potential radiotracer for Positron Emission Tomography (PET) to enable non-invasive molecular imaging of activated MMPs.[1] Elevated MMP activity is associated with numerous pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. This guide provides a detailed overview of the synthesis pathway for BR351, focusing on the chemical methodologies, experimental protocols, and relevant quantitative data, primarily based on the radiosynthesis of its 18F-labeled analogue, [18F]BR351, as described in the scientific literature.

BR351 Synthesis Pathway Overview

The synthesis of BR351 involves a multi-step process, culminating in the final molecule. The radiolabeled version, [18F]BR351, is synthesized from a precursor molecule. The general approach involves the preparation of a suitable precursor, followed by a radiolabeling step and subsequent purification.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the radiosynthesis of [18F]BR351.

| Parameter | Value | Reference |

| Radiochemical Yield (non-decay corrected) | 11 ± 2% | Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats |

| Radiochemical Purity | >95% | Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats |

| Molar Activity (at end of synthesis) | 90–220 GBq/µmol | Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats |

Experimental Protocols

The following sections detail the experimental methodologies for the key stages in the synthesis of [18F]BR351.

Precursor Synthesis

The synthesis of the BR351 precursor is a critical initial step. While the specific multi-step synthesis of the non-radioactive precursor is not detailed in the provided search results, it logically involves standard organic chemistry techniques to construct the core structure of the MMP inhibitor, including the functional group that will be replaced by the radioisotope in the final step.

Radiosynthesis of [18F]BR351

The radiosynthesis of [18F]BR351 is achieved through a nucleophilic substitution reaction on the precursor molecule. The general protocol is as follows:

-

[18F]Fluoride Production: The [18F]fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

[18F]Fluoride Activation: The aqueous [18F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water. The solvent is then removed by azeotropic distillation to obtain the reactive, anhydrous [18F]fluoride complex.

-

Radiolabeling Reaction: The dried [18F]fluoride complex is reacted with the this compound in a suitable organic solvent (e.g., dimethyl sulfoxide) at an elevated temperature. The reaction time is optimized to maximize the incorporation of the [18F]fluoride into the precursor molecule.

-

Purification: The crude reaction mixture containing [18F]BR351 is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate the desired product from unreacted [18F]fluoride and other impurities.

-

Formulation: The purified [18F]BR351 fraction is collected, and the HPLC solvent is removed. The final product is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.

Quality Control

The final formulated [18F]BR351 undergoes rigorous quality control to ensure its suitability for PET imaging. This includes:

-

Radiochemical Purity: Assessed by analytical HPLC to confirm the absence of radioactive impurities.

-

Molar Activity: Determined by measuring the radioactivity and the molar concentration of the compound.

-

Residual Solvents: Analysis to ensure that the levels of any residual organic solvents from the synthesis are within acceptable limits.

-

Sterility and Endotoxin Testing: To ensure the final product is safe for injection.

Visualizations

Synthesis Workflow for [18F]BR351

Caption: A high-level workflow diagram illustrating the key stages in the synthesis and quality control of [18F]BR351.

Logical Relationship of BR351 to its Application

References

BR351 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a potent, brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the turnover of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion, metastasis, and neuroinflammation. BR351 has demonstrated significant inhibitory activity against several key MMPs, making it a valuable tool for preclinical research and a potential scaffold for the development of therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of BR351, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

BR351 functions as a direct inhibitor of matrix metalloproteinases. The primary mechanism involves the binding of the inhibitor to the active site of the MMPs, thereby preventing the enzymatic degradation of their respective ECM substrates.

Quantitative Inhibitory Profile

The inhibitory potency of BR351 has been quantified against a panel of MMPs, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. These values highlight the broad-spectrum nature of BR351's activity.

| Target MMP | IC50 (nM)[1][2] |

| MMP-2 (Gelatinase A) | 4 |

| MMP-8 (Neutrophil Collagenase) | 2 |

| MMP-9 (Gelatinase B) | 11 |

| MMP-13 (Collagenase 3) | 50 |

Signaling Pathways Modulated by BR351

The primary signaling event modulated by BR351 is the direct inhibition of MMP activity. This upstream intervention leads to a cascade of downstream effects on various signaling pathways that are dependent on MMP-mediated processing of signaling molecules and ECM components. The degradation of the extracellular matrix by MMPs is a critical step in processes such as cell migration, invasion, and angiogenesis. By blocking this, BR351 indirectly influences the signaling pathways that govern these cellular functions.

The following diagrams illustrate the general signaling pathways affected by the inhibition of MMP-2 and MMP-9, two of the primary targets of BR351.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of BR351's mechanism of action. These protocols are based on established methods for evaluating MMP inhibitors.

Synthesis of BR351

The synthesis of BR351 and its radiolabeled analogue [18F]BR351 has been described by Vazquez et al. The non-radioactive reference compound is typically synthesized first, followed by the radiosynthesis for imaging applications. The synthesis is a multi-step process that is beyond the scope of this guide but can be found in the primary literature.

In Vitro MMP Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 values of BR351 against purified MMPs using a fluorogenic substrate.

Materials:

-

Purified, active human MMP-2, MMP-8, MMP-9, and MMP-13

-

BR351 stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of BR351 in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted BR351 solutions to triplicate wells. Include wells with Assay Buffer only (no inhibitor control) and wells with a known potent MMP inhibitor (positive control).

-

Add 25 µL of the appropriate MMP enzyme solution to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(Vcontrol - V inhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

BR351 is a valuable research tool for investigating the roles of MMPs in health and disease. Its broad-spectrum inhibitory profile allows for the simultaneous blockade of several key MMPs, providing insights into the collective contribution of these enzymes to complex biological processes. The provided data and protocols serve as a foundational resource for researchers utilizing BR351 in their studies. Further investigation into the specific downstream signaling consequences of BR351-mediated MMP inhibition in various cellular contexts will continue to elucidate the intricate roles of matrix metalloproteinases in cellular signaling and pathology.

References

role of MMP inhibitors in neuroscience research

An In-Depth Technical Guide to the Role of Matrix Metalloproteinase (MMP) Inhibitors in Neuroscience Research

Executive Summary

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix (ECM).[1] In the central nervous system (CNS), MMPs are pivotal in both physiological processes, such as development and synaptic plasticity, and pathological conditions.[2][3] Dysregulation of MMP activity is a key factor in the progression of numerous neurological disorders, including stroke, multiple sclerosis, Alzheimer's disease, Parkinson's disease, and spinal cord injury.[1][2][4][5] This is largely due to their role in disrupting the blood-brain barrier (BBB), promoting neuroinflammation, and directly contributing to neuronal damage.[2][6] Consequently, the inhibition of MMPs has emerged as a significant therapeutic strategy in neuroscience. This guide provides a comprehensive overview of the multifaceted roles of MMPs in the CNS, the therapeutic potential of their inhibitors, detailed experimental protocols for their study, and a summary of key quantitative data.

The Dual Role of MMPs in the Central Nervous System

MMPs are not merely destructive enzymes; their activity is essential for normal CNS function. They participate in neurogenesis, angiogenesis, and synaptic plasticity, which are fundamental for learning and memory.[2][3][5][7] However, in the context of injury or disease, their upregulation and excessive activity contribute significantly to pathology.

Pathological Roles of MMPs in Neurological Disorders:

-

Blood-Brain Barrier (BBB) Disruption: A primary pathogenic role of MMPs, particularly the gelatinases MMP-2 and MMP-9, is the breakdown of the BBB.[7] They achieve this by proteolytically degrading key components of the basal lamina and the tight junction proteins (e.g., claudin-5, occludin, ZO-1) that seal the space between endothelial cells.[4][8][9] This increased permeability allows the infiltration of peripheral immune cells and harmful blood-borne molecules into the brain parenchyma, exacerbating neuroinflammation and causing edema.[5][6]

-

Neuroinflammation: MMPs are deeply intertwined with neuroinflammatory cascades. Activated microglia and astrocytes, the resident immune cells of the CNS, release MMPs in response to pathological stimuli.[1][3] These MMPs can process and activate pro-inflammatory cytokines and chemokines (e.g., converting pro-TNF-α to its active form), creating a positive feedback loop that sustains and amplifies the inflammatory response.[3][10]

-

Demyelination and Axonal Damage: In diseases like multiple sclerosis (MS), MMPs contribute directly to the destruction of the myelin sheath that insulates nerve fibers.[2][3]

-

Neuronal Death: Certain MMPs, such as MMP-3, have been implicated in the apoptotic death of dopaminergic neurons in Parkinson's disease and contribute to the formation of amyloid plaques in Alzheimer's disease.[1][3][5]

-

Ischemic Injury (Stroke): Following a stroke, MMPs exhibit a biphasic role. In the acute phase, their activity is largely detrimental, contributing to BBB breakdown, edema, and hemorrhagic transformation, particularly after thrombolytic therapy with tissue plasminogen activator (tPA), which can upregulate MMP-9.[11][12][13] In later recovery phases, however, MMPs may aid in tissue repair, angiogenesis, and neurogenesis.[5][11][12]

MMP Inhibitors: A Therapeutic Strategy

The pathological roles of MMPs make them attractive therapeutic targets. MMP activity is endogenously regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).[6][7][14] When the MMP/TIMP balance is disrupted, pathological proteolysis ensues.[15] The therapeutic approach involves using synthetic MMP inhibitors (MMPIs) to restore this balance.

Types of Synthetic MMP Inhibitors:

-

Broad-Spectrum Inhibitors: First-generation MMPIs like Batimastat (BB-94) and Marimastat target a wide range of MMPs.[11][16] While effective in some preclinical models, their lack of specificity led to significant off-target effects in clinical trials, most notably musculoskeletal syndrome.[17][18]

-

Selective Inhibitors: Subsequent research has focused on developing more selective inhibitors targeting specific MMPs implicated in disease, such as gelatinase-selective inhibitors (e.g., SB-3CT).[18][19]

-

Tetracycline Derivatives: Drugs like minocycline and doxycycline have been found to possess MMP-inhibiting properties, independent of their antibiotic function, and have shown neuroprotective effects in various models.[16]

Challenges in a Clinical Translation: Despite promising preclinical data, the clinical translation of MMPIs has been challenging. Key hurdles include poor pharmacokinetics, inability to cross the BBB, dose-limiting side effects, and the dual role of MMPs, where inhibiting them long-term might impede natural repair and recovery processes.[17][20][21][22]

Quantitative Data on MMP Inhibitor Efficacy

The following tables summarize quantitative data from preclinical studies investigating the efficacy of various MMP inhibitors in models of neurological disease.

Table 1: Efficacy of MMP Inhibitors in Ischemic Stroke Models

| Inhibitor | Target MMPs | Animal Model | Key Quantitative Outcomes | Reference(s) |

| BB-1101 | Broad-Spectrum | Rat (MCAO) | Blocked early BBB disruption. | [11] |

| BB-94 (Batimastat) | Broad-Spectrum | Rat (MCAO) | Blocked BBB damage. | [11] |

| Minocycline | Primarily MMP-9 | Rat (MCAO) | Decreased MMP-9 activity, reduced infarct size, improved functional outcome. | [13] |

| SB-3CT | MMP-2, MMP-9 | Mouse | Reduced infarct volume and neurological deficits. | [19] |

| MMP-12 shRNA (M12sh) | MMP-12 | Rat (MCAO) | Reduced MMP-12 expression by ~53% in the ischemic hemisphere; improved neurological recovery. | [23] |

| GM6001 | Broad-Spectrum | Mouse | Reduced BBB permeability after leukemic cell infiltration. | [9] |

Table 2: Efficacy of MMP Inhibitors in Other Neurological Disease Models

| Inhibitor | Target MMPs | Disease Model | Key Quantitative Outcomes | Reference(s) |

| GM6001 | Broad-Spectrum | Dog (Spinal Cord Injury) | Showed favorable pharmacokinetics; promising benefit in neurologic improvement in mouse models. | [24] |

| SB-3CT | MMP-2, MMP-9 | Mouse (Spinal Cord Injury) | Reduced MMP-9 activity, decreased BBB disruption, and reduced apoptosis. | [18] |

| NNGH | MMP-3 | In vitro (Microglia) | Attenuated microglial activation and neuronal death. | [3] |

| M8I | MMP-8 | In vitro (Microglia) | Suppressed the secretion of proinflammatory molecules, particularly TNF-α. | [10] |

| Various Hydroxymates | Broad-Spectrum | Mouse (EAE - MS Model) | Reduced injury and severity of symptoms. | [3][6] |

Visualizing MMP-Related Pathways and Workflows

Signaling Pathway: MMP-Mediated Blood-Brain Barrier Disruption

References

- 1. frontiersin.org [frontiersin.org]

- 2. Multifaceted Role of Matrix Metalloproteinases in Neurodegenerative Diseases: Pathophysiological and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinases, New Insights into the Understanding of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Matrix metalloproteinases and their multiple roles in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrix metalloproteinases in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple roles of metalloproteinases in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Matrix Metalloproteases (MMP) Inhibitors in Decreasing Permeability of the Blood-Brain Barrier and Modulation of Inflammatory Response during Ischemic Stroke – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 9. Matrix Metalloproteinase-2 and -9 Secreted by Leukemic Cells Increase the Permeability of Blood-Brain Barrier by Disrupting Tight Junction Proteins | PLOS One [journals.plos.org]

- 10. Regulation of neuroinflammation by matrix metalloproteinase-8 inhibitor derivatives in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early Beneficial Effect of Matrix Metalloproteinase Inhibition on BBB Permeability as Measured by MRI Countered by Impaired Long-Term Recovery After Stroke in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurovascular Matrix Metalloproteinases and the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MMP-9 Inhibition: a Therapeutic Strategy in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Matrix Metalloproteinases in Neuropathic Pain and Migraine: Friends, Enemies, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reviving the use of inhibitors of matrix metalloproteases in spinal cord injury: a case for specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel MMP inhibitor has potential for treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Targeting MMPs in acute and chronic neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Matrix metalloproteinase inhibition in atherosclerosis and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Therapeutic efficacy of matrix metalloproteinase-12 suppression on neurological recovery after ischemic stroke: Optimal treatment timing and duration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to Establishing Stability and Storage Conditions for the BR351 Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the stability profile and optimal storage conditions for the BR351 precursor, a critical antecedent to the potent, brain-penetrant Matrix Metalloproteinase (MMP) inhibitor, BR351. Given the absence of publicly available, specific stability data for the this compound, this document outlines the established principles and methodologies that are essential for any new chemical entity entering the drug development pipeline. By following these guidelines, researchers can ensure the integrity, quality, and reliability of the this compound throughout its lifecycle, from synthesis to preclinical and clinical evaluation.

The methodologies described herein are grounded in the internationally recognized guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on Stability Testing of New Drug Substances and Products.

Introduction to BR351 and its Precursor

BR351 is a notable Matrix Metalloproteinase (MMP) inhibitor with significant therapeutic potential, particularly in neurological disorders where blood-brain barrier penetration is crucial. The stability of its precursor is paramount, as any degradation can impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce impurities with undesirable toxicological profiles. Establishing a robust stability profile is a foundational step in the preclinical development of BR351.

Principles of Stability Testing

The primary goal of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This information is used to establish a re-test period for the drug substance and to determine recommended storage conditions.[1]

2.1. Formal Stability Studies

Formal stability studies, also known as systematic stability studies, are designed to monitor the stability of a substance under controlled, long-term, and accelerated conditions.

Table 1: Recommended Conditions for Formal Stability Studies (ICH Q1A R2)

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

2.2. Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying the likely degradation products of a drug substance and for establishing the degradation pathways.[2][3] These studies also help in developing and validating stability-indicating analytical methods.[2][3] The goal is to induce a target degradation of approximately 10-20%.[2]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Methodology |

| Hydrolysis | Exposure to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C). |

| Oxidation | Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. |

| Photostability | Exposure to a combination of visible and ultraviolet light as per ICH Q1B guidelines. Samples should be exposed to not less than 1.2 million lux hours and 200 watt hours/square meter. |

| Thermal Degradation | Heating the solid drug substance at elevated temperatures (e.g., 60°C, 80°C) in a controlled oven. |

Experimental Protocols

3.1. Protocol for a Formal Stability Study

-

Batch Selection: At least three primary batches of the this compound should be used for stability studies.[1][4] These batches should be manufactured by a process that simulates the final production process.[4]

-

Container Closure System: The precursor should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[1][5]

-

Analytical Methods: Validated stability-indicating analytical methods must be used. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6]

3.2. Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare solutions or suspensions of the this compound in the appropriate stress media (acid, base, water, oxidizing agent). For thermal and photostability, the solid precursor is used.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak of the precursor is not co-eluting with any degradation products.

3.3. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the active substance from any degradation products, process impurities, and excipients.[2]

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Method Optimization: The method is optimized by adjusting the gradient, flow rate, column temperature, and mobile phase pH to achieve adequate resolution between the this compound and all potential degradation products generated during forced degradation studies.

-

Detection: UV detection is commonly used. The wavelength should be selected to provide a good response for both the precursor and its degradation products.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Recommended Storage Conditions

Based on the stability data generated, recommended storage conditions can be established. For many solid-state precursors, storage in a cool, dry, and dark place is standard.

Table 3: General Recommendations for Precursor Storage

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). | To minimize thermal degradation. The specific temperature will be determined by the stability data. |

| Humidity | Store in a well-closed container in a dry place. | To prevent hydrolytic degradation. |

| Light | Protect from light. | To prevent photolytic degradation. |

| Atmosphere | For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary. | To prevent oxidative degradation. |

For long-term storage of solid precursors, refrigeration or freezing is often recommended.[7] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C or -80°C in tightly sealed vials.[7]

Signaling Pathway and Experimental Workflow

5.1. MMP Inhibition Signaling Pathway

BR351 is an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[8][9][10] Their activity is implicated in numerous physiological and pathological processes, including tumor invasion and metastasis.[9] The simplified signaling pathway below illustrates the role of MMPs and their inhibition.

Caption: Simplified pathway of MMP activation, ECM degradation, and inhibition by BR351.

5.2. Experimental Workflow for Stability Testing

The logical flow of experiments to determine the stability of the this compound is outlined below.

Caption: Workflow for assessing the stability of the this compound.

Conclusion

While specific stability data for the this compound is not publicly available, this guide provides a robust and scientifically sound framework for its determination. By implementing a comprehensive stability program that includes forced degradation studies and formal stability testing under ICH guidelines, researchers can ensure the quality and integrity of the this compound. The establishment of a well-defined stability profile, re-test period, and appropriate storage conditions is a non-negotiable prerequisite for the successful advancement of BR351 through the drug development process.

References

- 1. database.ich.org [database.ich.org]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. acdlabs.com [acdlabs.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ema.europa.eu [ema.europa.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 9. Inhibition of MMPs - Elabscience [elabscience.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Unraveling the Synthesis of BR351: A Technical Guide to its Precursor and Development

For Immediate Release

[City, State] – November 7, 2025 – For researchers and scientists in the field of drug development, particularly those focused on matrix metalloproteinase (MMP) inhibitors, a comprehensive understanding of the synthesis and precursors of novel therapeutic agents is paramount. This technical guide provides an in-depth look at the precursor for BR351, a potent, brain-penetrant MMP inhibitor, including its CAS number, relevant experimental protocols, and associated signaling pathways.

BR351, chemically known as (2R)-2-[[4-(4-Fluorophenoxy)phenyl]sulfonyl]-N-hydroxy-2-(3-methyl-3-oxetanyl)acetamide, has shown significant promise in preclinical studies. Its intricate structure necessitates a multi-step synthesis, the final step of which involves the conversion of its immediate carboxylic acid precursor.

Identifying the Penultimate Precursor: (2R)-2-[[4-(4-Fluorophenoxy)phenyl]sulfonyl]-2-(3-methyl-3-oxetanyl)acetic acid

Key Starting Materials and Their Properties

The synthesis of the BR351 precursor logically commences from two key building blocks. The quantitative data for these commercially available reactants are summarized below for clarity and comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-(4-Fluorophenoxy)benzenesulfonyl chloride | 192329-91-2 | C₁₂H₈ClFO₃S | 286.71 | White crystalline powder[1] |

| 3-Methyl-3-oxetanecarboxylic acid | 28562-68-7 | C₅H₈O₃ | 116.12 | White to light orange powder/crystal |

Postulated Synthetic Pathway

A plausible synthetic route to the immediate precursor of BR351 involves the reaction between 4-(4-Fluorophenoxy)benzenesulfonyl chloride and 3-Methyl-3-oxetaneacetic acid. This would be followed by the conversion of the resulting carboxylic acid to the final hydroxamic acid, BR351. The logical workflow for this synthesis is depicted in the following diagram.

References

molecular weight of BR351 precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BR351 precursor, a key intermediate in the synthesis of the potent matrix metalloproteinase (MMP) inhibitor, BR351. The information compiled herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and molecular imaging.

Quantitative Data Summary

The physicochemical properties of the this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 576.68 g/mol | [MedChemExpress, Adooq Bioscience] |

| Chemical Formula | C27H32N2O8S2 | [MedChemExpress, ChemicalBook] |

| CAS Number | 960113-89-7 | [MedChemExpress, ChemicalBook] |

| Appearance | Solid | [ChemicalBook] |

| Purity | Typically ≥98% | [MedChemExpress] |

| Solubility | Soluble in DMSO | [MedChemExpress] |

Introduction to BR351 and its Precursor

The this compound is the direct synthetic antecedent to BR351, a brain-penetrant inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-8, MMP-9, and MMP-13.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, neuroinflammation, and cardiovascular diseases. The development of potent and selective MMP inhibitors like BR351 is therefore of significant interest for therapeutic and diagnostic applications. Notably, a radiolabeled form of BR351, [¹⁸F]BR351, has been evaluated as a PET imaging agent for visualizing MMP-9 expression in colorectal cancer.

Experimental Protocols

While the precise, proprietary synthesis protocol for the this compound is not publicly detailed, a general methodology can be inferred from the common synthetic routes for arylsulfonamide-based MMP inhibitors. The following represents a plausible, multi-step synthesis that researchers can adapt based on available starting materials and laboratory capabilities.

General Synthesis of Arylsulfonamide-Based MMP Inhibitor Precursors

The synthesis of compounds structurally related to the this compound typically involves the formation of a sulfonamide bond between an appropriately substituted aryl sulfonyl chloride and an amino acid derivative.

Step 1: Preparation of the Aryl Sulfonyl Chloride

-

Starting Material: A substituted aromatic compound (e.g., a biphenyl or a related heterocyclic system).

-

Sulfonation: The aromatic ring is first sulfonated using a suitable sulfonating agent (e.g., chlorosulfonic acid or oleum) to introduce a sulfonic acid group (-SO₃H).

-

Chlorination: The sulfonic acid is then converted to the corresponding sulfonyl chloride (-SO₂Cl) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Purification: The resulting aryl sulfonyl chloride is purified by recrystallization or column chromatography.

Step 2: Synthesis of the Amino Acid Moiety

-

Starting Material: A protected amino acid ester (e.g., a derivative of glycine or a non-natural amino acid) that will form the "backbone" of the inhibitor. The protecting groups (e.g., Boc, Cbz) are crucial to prevent unwanted side reactions.

-

Modification (if necessary): The side chain of the amino acid may be modified to incorporate functionalities that will interact with the S1' pocket of the target MMP.

Step 3: Sulfonamide Bond Formation

-

Reaction: The purified aryl sulfonyl chloride from Step 1 is reacted with the deprotected amino group of the amino acid derivative from Step 2 in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran).

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the final precursor compound.

Step 4: Conversion to the Final MMP Inhibitor (BR351)

The this compound is subsequently converted to the active inhibitor, BR351. This final step likely involves the deprotection of a functional group to reveal the zinc-binding group (ZBG), which is often a hydroxamate (-CONHOH), carboxylate, or thiol. For hydroxamate inhibitors, this can be achieved by reacting an ester group on the precursor with hydroxylamine.

Visualization of Key Pathways and Workflows

Logical Workflow for the Application of this compound

The following diagram illustrates the logical progression from the synthesis of the this compound to its application in preclinical research as the active MMP inhibitor, BR351.

Caption: Logical workflow from this compound synthesis to preclinical applications.

Signaling Pathway: Mechanism of MMP Inhibition

This diagram illustrates the general mechanism by which a hydroxamate-based MMP inhibitor, such as BR351, is thought to function. The inhibitor mimics the substrate of the MMP and chelates the catalytic zinc ion in the active site, thereby blocking its enzymatic activity.

Caption: General mechanism of Matrix Metalloproteinase (MMP) inhibition.

References

Solubility Profile of BR351 Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a brain-penetrant inhibitor of matrix metalloproteinases (MMPs), with notable activity against MMP-2, MMP-8, MMP-9, and MMP-13. Its precursor, identified by the CAS number 960113-89-7 and the molecular formula C₂₇H₃₂N₂O₈S₂, is a critical starting material in the synthesis of this potent inhibitor. Understanding the solubility of this precursor is paramount for its effective handling, reaction optimization, and formulation development. This technical guide provides an in-depth overview of the expected solubility of the BR351 precursor in various solvents, a detailed experimental protocol for determining its kinetic solubility, and a visualization of the relevant biological pathway.

Solubility of this compound

Quantitative solubility data for the this compound (CAS 960113-89-7) is not extensively available in public literature. However, based on its chemical structure—a moderately large and complex organic molecule—and information from chemical suppliers, a qualitative solubility profile can be inferred. The precursor is noted to be soluble in dimethyl sulfoxide (DMSO). For other common laboratory solvents, the principle of "like dissolves like" can provide general guidance.

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used for dissolving a wide range of organic compounds for screening and storage. |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Similar properties to DMSO, often used for organic synthesis. |

| Dichloromethane (DCM) | Nonpolar | Likely Soluble | Effective for many organic molecules of moderate polarity. |

| Chloroform | Nonpolar | Likely Soluble | Similar to DCM, a common solvent for organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | May require heating or sonication to achieve higher concentrations. |

| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | May be a suitable solvent for some applications. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Often used in chromatography; solubility may be limited. |

| Ethanol | Polar Protic | Sparingly Soluble | The presence of polar functional groups may allow for some solubility. |

| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, but its higher polarity might slightly increase solubility. |

| Water | Polar Protic | Insoluble | As a large, primarily nonpolar organic molecule, it is expected to have very low aqueous solubility. |

Experimental Protocol: Kinetic Solubility Assay

For drug precursors in the early stages of development, determining the kinetic solubility is often more practical and informative than equilibrium solubility. The following is a generalized high-throughput kinetic solubility assay protocol that can be adapted for the this compound. This method involves preparing a concentrated stock solution in DMSO and then observing its precipitation upon dilution in an aqueous buffer.

1. Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric method)

-

Multichannel pipettes

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Filtration apparatus (for direct UV method)

2. Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the this compound.

-

Dissolve the precursor in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

-

Assay Plate Preparation:

-

Dispense the aqueous buffer (PBS, pH 7.4) into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations (e.g., in a serial dilution from 200 µM to 1 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Place the plate on a shaker and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours). This allows for the precipitation of the compound to reach a pseudo-equilibrium.

-

-

Detection and Quantification (Choose one method):

-

Nephelometric (Light Scattering) Method:

-

After incubation, measure the light scattering of each well using a nephelometer.

-

The intensity of scattered light is proportional to the amount of precipitated compound.

-

The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to control wells (buffer with DMSO only).

-

-

Direct UV Spectrophotometric Method:

-

After incubation, filter the contents of each well to remove any precipitated compound.

-

Transfer the filtrate to a new UV-transparent 96-well plate.

-

Measure the UV absorbance of the filtrate at the compound's λ_max.

-

Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve of the precursor prepared in a solvent system where it is fully soluble (e.g., DMSO/buffer mixture).

-

The kinetic solubility is the highest concentration at which the measured concentration in the filtrate matches the nominal concentration.

-

-

3. Data Analysis:

-

Plot the measured signal (light scattering or UV absorbance) against the nominal compound concentration.

-

Determine the solubility limit from the inflection point of the curve.

Signaling Pathway and Visualization

BR351 is an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key regulators of the extracellular matrix (ECM) and are implicated in pathological processes such as tumor invasion and metastasis. The inhibition of MMPs by compounds like BR351 is a critical therapeutic strategy.

Caption: MMP-2 and MMP-9 Inhibition Pathway by BR351.

Conclusion

While specific quantitative solubility data for the this compound remains proprietary or unpublished, this guide provides a framework for its handling and characterization based on established chemical principles and experimental methodologies. The provided kinetic solubility protocol offers a robust method for researchers to determine the practical solubility limits of this precursor in aqueous-based systems, which is crucial for advancing the development of BR351 and other MMP inhibitors. The visualized signaling pathway underscores the therapeutic rationale for targeting MMPs in diseases characterized by excessive ECM degradation.

Methodological & Application

Application Notes and Protocols for the Synthesis of BR351 Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the BR351 precursor, a key intermediate in the development of the brain-penetrant matrix metalloproteinase (MMP) inhibitor, BR351. BR351 has demonstrated inhibitory activity against several MMPs, making it a compound of interest for research in neuroinflammatory diseases and oncology. The synthesis protocol described herein is based on established chemical principles and provides a reproducible method for obtaining the precursor for further derivatization to BR351 or for use in related research applications.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity has been implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and neuroinflammatory disorders. BR351 is a potent MMP inhibitor with the ability to cross the blood-brain barrier, making it a valuable tool for studying the role of MMPs in the central nervous system. The synthesis of BR351 requires the preparation of its precursor, (2R)-N-Hydroxy-3-methyl-2-[--INVALID-LINK--amino]butanamide. This document outlines the synthetic protocol for this precursor, providing researchers with the necessary information to produce this key intermediate.

Chemical Information

| Compound Name | This compound |

| IUPAC Name | (2R)-N-Hydroxy-3-methyl-2-[--INVALID-LINK--amino]butanamide |

| CAS Number | 960113-89-7 |

| Molecular Formula | C₂₇H₃₂N₂O₈S₂ |

| Molecular Weight | 576.68 g/mol |

| Chemical Structure |  |

Signaling Pathway Context

BR351, the final product derived from the precursor, is an inhibitor of matrix metalloproteinases. MMPs are key players in the breakdown of the extracellular matrix, a process that is crucial for tissue remodeling, but also contributes to disease progression in cancer and neuroinflammation. The signaling pathways leading to MMP activation are complex and can be initiated by various stimuli, including growth factors and inflammatory cytokines. Once activated, MMPs can cleave a wide range of substrates, leading to tissue degradation and the release of bioactive molecules.

Application Notes and Protocols: Step-by-Step Guide to the Synthesis of BR351

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of BR351, a potent, brain-penetrant inhibitor of matrix metalloproteinases (MMPs). BR351 exhibits significant inhibitory activity against several MMPs, making it a valuable tool for research in oncology, neuroinflammation, and other pathologies where MMPs are implicated. These application notes include a step-by-step synthesis protocol, a summary of key quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). While essential for normal physiological processes such as tissue remodeling and wound healing, aberrant MMP activity is associated with numerous diseases, including cancer metastasis, arthritis, and neurodegenerative disorders. BR351 has emerged as a significant research compound due to its ability to penetrate the blood-brain barrier and its potent inhibition of key MMPs involved in these disease processes. This guide provides a comprehensive protocol for the chemical synthesis of BR351 to facilitate its accessibility for research purposes.

Quantitative Data Summary

The inhibitory activity of BR351 against a panel of matrix metalloproteinases is summarized in the table below. This data highlights the potency of BR351 as an MMP inhibitor.

| Target | IC50 (nM) |

| MMP-2 | 4 |

| MMP-8 | 2 |

| MMP-9 | 11 |

| MMP-13 | 50 |

Experimental Protocols

The synthesis of BR351 can be accomplished through a multi-step process involving the preparation of key intermediates: 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine and 5-methylisoxazole-3-carboxylic acid, followed by their coupling and subsequent hydroxylation. The following protocols are based on established synthetic methodologies for structurally related compounds.

Part 1: Synthesis of 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine (Intermediate 1)

Step 1.1: Suzuki Coupling to form 3-bromo-4'-(difluoromethoxy)-1,1'-biphenyl

-

To a solution of 1-bromo-3-iodobenzene (1.0 eq) and (4-(difluoromethoxy)phenyl)boronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of dioxane and water, add a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

-

Add a base, such as potassium carbonate (K2CO3) (3.0 eq).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-4'-(difluoromethoxy)-1,1'-biphenyl.

Step 1.2: Buchwald-Hartwig Amination to form 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine

-

In a reaction vessel, combine 3-bromo-4'-(difluoromethoxy)-1,1'-biphenyl (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq), and a ligand, for example, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq).

-

Add a base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Add a source of ammonia, such as benzophenone imine, followed by hydrolysis, or use an ammonia equivalent. For this example, we will proceed with benzophenone imine. Add benzophenone imine (1.2 eq) and a suitable solvent like toluene.

-

Degas the mixture and heat to 100-110 °C for 12-18 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and treat with an acidic aqueous solution (e.g., 2 M HCl) to hydrolyze the imine. Stir for 1-2 hours.

-

Neutralize the mixture with a base (e.g., saturated NaHCO3 solution) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purify the crude product by column chromatography to yield 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine.

Part 2: Synthesis of 5-methylisoxazole-3-carboxylic acid (Intermediate 2)

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the formation of ethyl 5-methylisoxazole-3-carboxylate by TLC.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na2SO4 and concentrate to give the crude ester.

-

For hydrolysis, dissolve the crude ethyl 5-methylisoxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

The precipitated 5-methylisoxazole-3-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Synthesis of N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)-5-methylisoxazole-3-carboxamide

-

To a solution of 5-methylisoxazole-3-carboxylic acid (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add a solution of 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)-5-methylisoxazole-3-carboxamide.

Part 4: Final Synthesis of BR351 (N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)-N-hydroxy-5-methylisoxazole-3-carboxamide)

-

To a solution of N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)-5-methylisoxazole-3-carboxamide (1.0 eq) in a suitable solvent, introduce a hydroxyl group on the amide nitrogen. This can be a challenging transformation and may require specific reagents that can act as an electrophilic source of "OH+". A possible route could involve oxidation of an N-H precursor or a related strategy. Note: The direct hydroxylation of an amide is not a standard transformation and the exact methodology would likely be found in the primary literature. A plausible, though not guaranteed, approach could involve a multi-step sequence such as N-protection, oxidation, and deprotection, or the use of a specialized hydroxylating agent.

-

Given the complexity of this final step, it is highly recommended to consult the primary literature for the specific conditions used for the synthesis of BR351. The reference J Labelled Comp Radiopharm. 2017 Jan;60(1):69-79 would be the authoritative source for this procedure.

Visualizations

Synthetic Workflow of BR351

The following diagram illustrates the proposed synthetic pathway for BR351.

Caption: Proposed multi-step synthesis of BR351.

MMP Signaling Pathway in ECM Degradation

The diagram below illustrates the central role of MMPs in the degradation of the extracellular matrix, a process that is inhibited by BR351.

Caption: Role of MMPs in ECM degradation and its inhibition.

Application Notes and Protocols for BR351 Precursor in In Vivo Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the BR351 precursor for the synthesis of the radiotracer [¹⁸F]BR351, a positron emission tomography (PET) imaging agent targeting Matrix Metalloproteinase-9 (MMP-9). The protocols outlined below are intended to guide researchers in the synthesis, radiolabeling, and in vivo application of this tracer for preclinical research.

Introduction to BR351 and its Target: MMP-9

BR351 is a brain-penetrant, small molecule inhibitor of matrix metalloproteinases (MMPs), with notable affinity for MMP-2, MMP-8, MMP-9, and MMP-13. When radiolabeled with fluorine-18 ([¹⁸F]BR351), it serves as a PET tracer for imaging MMP-9 expression in vivo. MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. Upregulation of MMP-9 is often mediated by signaling pathways such as MEK/ERK, PI3K/Akt, and NF-κB, making it a valuable biomarker for cancer imaging and therapy monitoring.

MMP-9 Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for the BR351 inhibitor and the [¹⁸F]BR351 radiotracer based on available literature.

Table 1: Inhibitory Potency of BR351

| Target | IC₅₀ (nM) |

| MMP-2 | 4 |

| MMP-8 | 2 |

| MMP-9 | 11 |

| MMP-13 | 50 |

| Data obtained from commercial supplier MedChemExpress. |

Table 2: In Vivo Performance of [¹⁸F]BR351 in a Colo205 Colorectal Cancer Xenograft Model

| Parameter | Value | Time Point |

| Tumor Uptake | 0.94 ± 0.18 %ID/g | 2 hours post-injection |

| Intact Tracer in Plasma | 20.28 ± 5.41 % | 15 minutes post-injection |

| %ID/g = percentage of injected dose per gram of tissue.[1] |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available synthesis protocol for the this compound is not currently available. However, based on the chemical class of BR351 (a pyrimidinone sulfonamide derivative), a general synthetic approach can be outlined. Researchers should adapt and optimize this generalized protocol based on their specific starting materials and laboratory conditions.

General Workflow for Synthesis of a Pyrimidinone Sulfonamide-based MMP Inhibitor Precursor:

Materials:

-

Appropriate starting materials for the pyrimidinone core and the sulfonamide moiety.

-

Reagents for cyclocondensation, chlorosulfonation, and coupling reactions.

-

Solvents for reaction and purification (e.g., DMF, DCM, acetonitrile).

-

Purification equipment (e.g., flash chromatography system, HPLC).

Procedure (General Outline):

-

Synthesis of the Pyrimidinone Core: Synthesize the core heterocyclic structure through a cyclocondensation reaction of appropriate precursors. Purify the product using standard techniques like flash chromatography.

-

Synthesis of the Sulfonyl Chloride: Prepare the required sulfonyl chloride derivative from a suitable aromatic precursor via chlorosulfonation. Purify the resulting sulfonyl chloride.

-

Coupling Reaction: Couple the pyrimidinone core with the synthesized sulfonyl chloride under appropriate reaction conditions.

-

Functionalization for Radiolabeling: Introduce a suitable leaving group (e.g., tosylate, nosylate) onto the molecule at the position intended for [¹⁸F]fluorination. This functionalized molecule is the this compound.

-

Final Purification: Purify the final precursor compound to a high degree of chemical purity using preparative HPLC. Characterize the precursor by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Automated Radiosynthesis of [¹⁸F]BR351

The radiolabeling of the this compound with [¹⁸F]fluoride is typically performed using an automated radiosynthesis module. The following is a generalized protocol based on common methods for nucleophilic [¹⁸F]fluorination.

Workflow for Automated [¹⁸F]BR351 Radiosynthesis:

Materials:

-

This compound.

-

[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron.

-

Anion exchange cartridge (e.g., QMA).

-

Eluent: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.

-

Anhydrous acetonitrile and DMSO.

-

Semi-preparative HPLC system with a suitable column (e.g., C18).

-

Sterile filters (0.22 µm).

-

Sterile saline and ethanol for formulation.

Procedure (Automated Module):

-

[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reactor vessel using a solution of K₂CO₃ and K₂₂₂.

-

Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

-

Radiolabeling Reaction: Add a solution of the this compound (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).

-

Purification: After cooling, dilute the reaction mixture and inject it onto a semi-preparative HPLC system to separate [¹⁸F]BR351 from unreacted [¹⁸F]fluoride and the precursor.

-

Formulation: Collect the HPLC fraction containing [¹⁸F]BR351, remove the organic solvent under vacuum, and formulate the final product in a sterile solution, typically physiological saline containing a small amount of ethanol (e.g., <10%) to ensure solubility.

-

Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.

Quality Control of [¹⁸F]BR351

-

Radiochemical Purity: Determined by analytical HPLC. A small aliquot of the final product is injected onto an analytical HPLC system to determine the percentage of radioactivity corresponding to the [¹⁸F]BR351 peak.

-

Chemical Purity: Determined by UV-HPLC, comparing the peak of the non-radioactive BR351 standard.

-

Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are within acceptable limits.

-

pH: Measured using a pH meter or pH strips.

-

Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.

In Vivo PET Imaging Protocol

The following protocol is based on the study that evaluated [¹⁸F]BR351 in a colorectal cancer xenograft model and general best practices for preclinical PET imaging.

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID) bearing subcutaneously implanted Colo205 human colorectal cancer xenografts. Tumors should be allowed to grow to a suitable size for imaging (e.g., 100-300 mm³).

Materials:

-

[¹⁸F]BR351 formulated in sterile saline.

-

Anesthesia (e.g., isoflurane).

-

Small animal PET/CT or PET/MR scanner.

-

Animal handling and monitoring equipment.

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

-

Tracer Administration: Administer a bolus injection of [¹⁸F]BR351 (e.g., 5-10 MBq) intravenously via the tail vein.

-

PET/CT Imaging:

-

Position the anesthetized animal in the scanner.

-

Acquire a CT scan for anatomical reference and attenuation correction.

-

Perform a dynamic PET scan immediately after tracer injection for a duration of, for example, 60 minutes to assess tracer kinetics.

-

Alternatively, for static imaging, acquire a scan at a specific time point post-injection, for example, a 10-20 minute scan at 120 minutes post-injection.

-

-

Image Reconstruction and Analysis:

-

Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and decay.

-

Co-register PET and CT images.

-

Draw regions of interest (ROIs) on the tumor and other organs of interest (e.g., muscle, liver, kidney, brain) using the anatomical CT images as a guide.

-

Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

-

Ex Vivo Biodistribution and Metabolism Studies

-

Biodistribution: At a predetermined time point after [¹⁸F]BR351 injection (e.g., 120 minutes), euthanize the animal. Dissect tumors and major organs, weigh them, and measure their radioactivity using a gamma counter. Calculate the uptake as %ID/g.

-

Metabolism: At various time points post-injection (e.g., 15, 30, 60 minutes), collect blood samples. Separate the plasma and analyze it using radio-HPLC to determine the percentage of intact [¹⁸F]BR351 versus its radioactive metabolites.[1]

References

Application Notes and Protocols for the Use of BR351 Precursor in PET Scan Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the BR351 precursor for the synthesis of the radiotracer [¹⁸F]BR351, intended for Positron Emission Tomography (PET) imaging research. The focus of this document is on the application of [¹⁸F]BR351 for imaging Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer progression and other pathologies. While [¹⁸F]BR351 has been evaluated for this purpose, it is crucial to note its documented limitations in preclinical cancer models.

Introduction to BR351 and [¹⁸F]BR351

BR351 is a potent, brain-penetrant inhibitor of several matrix metalloproteinases (MMPs).[1][2][3] Its ability to be radiolabeled with fluorine-18 to produce [¹⁸F]BR351 makes it a candidate for in vivo imaging of MMP activity using PET.[1] MMPs, particularly MMP-9, are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix. Elevated MMP-9 expression is associated with tumor invasion, metastasis, and angiogenesis in various cancers, including colorectal cancer.[4] Therefore, non-invasive imaging of MMP-9 activity could provide valuable diagnostic and prognostic information and aid in monitoring therapeutic response.

Preclinical studies have evaluated [¹⁸F]BR351 for imaging MMP-9 in a colorectal cancer model. However, the tracer exhibited rapid metabolism and low tumor uptake, suggesting it may not be suitable for this specific application in mouse models of cancer.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for BR351 and its radiolabeled analog, [¹⁸F]BR351.

Table 1: In Vitro Binding Affinity of BR351

| Target | IC₅₀ (nM) |

| MMP-2 | 4 |

| MMP-8 | 2 |

| MMP-9 | 11 |

| MMP-13 | 50 |

Data sourced from MedchemExpress.[3]

Table 2: Preclinical In Vivo Data for [¹⁸F]BR351 in a Colorectal Cancer Xenograft Model

| Parameter | Value |

| Tumor Uptake (2h post-injection) | 0.94 ± 0.18 %ID/g |

| Intact Tracer in Plasma (15 min p.i.) | 20.28 ± 5.41 % |

%ID/g = percentage of injected dose per gram of tissue. Data is crucial for assessing the tracer's suitability for imaging.

Signaling Pathway

MMP-9 Signaling in Cancer Progression

MMP-9 plays a crucial role in cancer progression by degrading the extracellular matrix, which is a critical step for tumor cell invasion and metastasis.[4] The expression and activity of MMP-9 are regulated by complex signaling pathways, often initiated by growth factors, cytokines, or other stimuli from the tumor microenvironment. Key pathways involved include the MAPK (ERK1/2, JNK, p38), PI3K/AKT, and NF-κB signaling cascades.[5] These pathways converge on transcription factors such as AP-1 and NF-κB, which then bind to the promoter region of the MMP-9 gene to induce its transcription.[6]

Caption: MMP-9 Signaling Pathway in Cancer.

Experimental Protocols

Disclaimer: The specific, detailed protocols for the synthesis of the this compound and the subsequent radiosynthesis and in vivo evaluation of [¹⁸F]BR351 are not fully available in the public domain. The following protocols are representative examples for the radiosynthesis of an [¹⁸F]-labeled PET tracer and its preclinical evaluation, based on established methodologies in the field. Researchers should adapt these protocols based on the specific chemical properties of the this compound and established laboratory safety procedures.

General Protocol for [¹⁸F]Fluoride Production and Precursor Labeling

This protocol outlines a typical automated synthesis for the nucleophilic [¹⁸F]-fluorination of a suitable precursor.

Materials:

-

This compound with a suitable leaving group (e.g., tosylate, nosylate, or a halogen for nucleophilic aromatic substitution).

-

Anhydrous acetonitrile (MeCN)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

-

Sterile water for injection

-

Ethanol for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Automated radiosynthesis module

Procedure:

-

[¹⁸F]Fluoride Trapping and Drying:

-

Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

-

Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C).

-

-

Radiolabeling Reaction:

-

Dissolve the this compound (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO or DMF) and add it to the dried [¹⁸F]KF-K₂₂₂ complex in the reaction vessel.

-

Heat the reaction mixture at a specific temperature (e.g., 120-160 °C) for a defined period (e.g., 10-20 minutes). The optimal conditions will depend on the reactivity of the precursor.

-

-

Purification:

-

After cooling, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile mixture) and inject it onto a semi-preparative HPLC system for purification.

-

Monitor the elution profile with a radioactivity detector and a UV detector to identify and collect the fraction corresponding to [¹⁸F]BR351.

-

-

Formulation:

-

Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the [¹⁸F]BR351.

-

Wash the cartridge with sterile water to remove any remaining HPLC solvents.

-

Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

-

-

Quality Control:

-

Determine the radiochemical purity and identity of the final product using analytical HPLC.

-

Measure the molar activity.

-

Perform tests for sterility, pyrogenicity, and residual solvents as required for preclinical studies.

-

In Vitro Autoradiography

This protocol describes a method to assess the specific binding of [¹⁸F]BR351 to tissues expressing MMP-9.

Materials:

-

Frozen tissue sections (e.g., from colorectal tumor xenografts and normal adjacent tissue)

-

[¹⁸F]BR351

-

Non-radiolabeled BR351 (for blocking)

-

Binding buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and MgCl₂)

-

Phosphor imaging plates or digital autoradiography system

Procedure:

-

Thaw and pre-incubate the tissue sections in binding buffer.

-

Incubate the sections with a low nanomolar concentration of [¹⁸F]BR351 in binding buffer for a specified time (e.g., 60 minutes) at room temperature.

-

For determination of non-specific binding, co-incubate a parallel set of sections with [¹⁸F]BR351 and a high concentration of non-radiolabeled BR351 (e.g., 10 µM).

-

Wash the sections in ice-cold binding buffer to remove unbound radiotracer.

-

Dry the sections and expose them to a phosphor imaging plate.

-

Scan the imaging plate and quantify the radioactivity in different regions of interest.

In Vivo PET/CT Imaging in a Colorectal Cancer Xenograft Model

This protocol outlines a typical procedure for PET/CT imaging in mice bearing colorectal cancer xenografts.

Materials:

-

Athymic nude mice with subcutaneously implanted colorectal cancer cells (e.g., HT-29 or Colo205).

-

[¹⁸F]BR351 formulated in sterile saline.

-

Anesthesia (e.g., isoflurane).

-

PET/CT scanner.

Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Administer a defined dose of [¹⁸F]BR351 (e.g., 5-10 MBq) via tail vein injection.

-

Allow for a specific uptake period (e.g., 60 minutes).

-

Position the mouse in the PET/CT scanner and acquire a static or dynamic PET scan for a defined duration (e.g., 15-30 minutes).

-

Perform a CT scan for anatomical co-registration.

-

Reconstruct the PET and CT images and co-register them.

-

Draw regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake, typically expressed as the Standardized Uptake Value (SUV) or %ID/g.

Ex Vivo Biodistribution

This protocol is used to quantify the distribution of the radiotracer in various organs and tissues at different time points post-injection.

Materials:

-

Tumor-bearing mice.

-

[¹⁸F]BR351.

-

Gamma counter.

-

Dissection tools.

Procedure:

-

Inject a cohort of mice with a known amount of [¹⁸F]BR351.

-

At predefined time points (e.g., 15, 30, 60, and 120 minutes) post-injection, euthanize a subset of the animals.

-

Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the development and evaluation of a novel PET tracer like [¹⁸F]BR351.

Caption: PET Tracer Development Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BR351 (IBI351/GFH925) in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351, also known as IBI351 and GFH925 (Fulzerasib), is a potent, orally active, and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors. BR351 irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][2] This action effectively inhibits downstream signaling pathways, primarily the MAPK pathway, leading to the suppression of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3][4][5][6][7][8][9][10][11] Preclinical and clinical studies have demonstrated promising anti-tumor activity and a manageable safety profile for BR351 in patients with KRAS G12C-mutated advanced solid tumors.[2]

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it stimulates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[12] The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, a hallmark of carcinogenesis.[12]

BR351 is designed to specifically target the mutant cysteine at position 12. By forming an irreversible covalent bond, BR351 locks the KRAS G12C protein in its inactive GDP-bound conformation.[4][5] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling cascades and resulting in anti-tumor effects.[3][6]

Data Presentation

Preclinical Efficacy of BR351

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| NCI-H358 | NSCLC | 5.2 | Cell Viability |

| MIA PaCa-2 | Pancreatic Cancer | 8.1 | Cell Viability |

| SW1573 | NSCLC | 12.5 | Cell Viability |

| AsPC-1 | Pancreatic Cancer | >10,000 | Cell Viability (KRAS G12D) |

Data extracted from preclinical studies. IC50 values represent the concentration of BR351 required to inhibit cell growth by 50%.